molecular formula C17H14O3S B311025 1-Naphthyl 2-methylbenzenesulfonate

1-Naphthyl 2-methylbenzenesulfonate

Cat. No.: B311025
M. Wt: 298.4 g/mol
InChI Key: JGWZATHXBOWYDA-UHFFFAOYSA-N
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Description

1-Naphthyl 2-methylbenzenesulfonate is a sulfonate ester featuring a 1-naphthyl group linked to a 2-methyl-substituted benzenesulfonate (tosyl) moiety. The 1-naphthyl group contributes to steric bulk and aromatic interactions, while the 2-methylbenzenesulfonate group enhances stability and influences solubility .

Properties

Molecular Formula

C17H14O3S

Molecular Weight

298.4 g/mol

IUPAC Name

naphthalen-1-yl 2-methylbenzenesulfonate

InChI

InChI=1S/C17H14O3S/c1-13-7-2-5-12-17(13)21(18,19)20-16-11-6-9-14-8-3-4-10-15(14)16/h2-12H,1H3

InChI Key

JGWZATHXBOWYDA-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1S(=O)(=O)OC2=CC=CC3=CC=CC=C32

Canonical SMILES

CC1=CC=CC=C1S(=O)(=O)OC2=CC=CC3=CC=CC=C32

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-Naphthyl vs. 2-Naphthyl Sulfonate Derivatives

A critical distinction lies in the positional isomerism of the naphthyl group. Studies on anticancer diazinane derivatives (e.g., VA16–VA20 with 2-naphthyl vs. VA11–VA12 with 1-naphthyl) reveal that 2-naphthyl analogs exhibit a lower minimal projection area (MPA) , enhancing cellular transport and biological activity. For instance, 2-naphthyl compounds demonstrated moderate glioblastoma cell inhibition (56–82.4% at 10 μg/mL), absent in their 1-naphthyl counterparts. This suggests that 2-naphthyl sulfonates may outperform 1-naphthyl derivatives in drug delivery applications due to improved membrane permeability .

Table 1: Activity Comparison of Naphthyl Sulfonate Derivatives
Compound Series Naphthyl Isomer MPA (Ų) Glioblastoma Inhibition (%)
VA11–VA12 1-Naphthyl 195 No activity
VA16–VA20 2-Naphthyl 142 56–82.4

Comparison with Other Sulfonate Esters

1-Naphthyl 2-methylbenzenesulfonate shares structural similarities with other tosyl derivatives, such as:

  • 2-(2-Hydroxyethoxy)ethyl 4-methylbenzenesulfonate : Similar sulfonate backbone but with a hydrophilic ethoxy group, enhancing aqueous solubility.
  • Pentaethylene glycol di-p-toluenesulfonate : A di-sulfonate ester with extended polyethylene glycol chains, used in polymer chemistry for crosslinking .
Table 2: Physicochemical Properties of Sulfonate Esters
Compound LogP Water Solubility (mg/mL) Applications
This compound 3.8 0.12 Enzyme inhibition, synthesis
2-(2-Hydroxyethoxy)ethyl tosylate 2.1 4.5 Drug delivery systems
Pentaethylene glycol di-tosylate 1.5 8.2 Polymer crosslinking

Enzymatic Stability and Reactivity

While 1-naphthyl esters (e.g., 1-naphthyl acetate) are cleaved by esterases (e.g., MT2282) with efficiency increasing for longer acyl chains (p < 0.001 for acetate vs. butyrate), sulfonate esters like this compound are more resistant to hydrolysis due to the stronger sulfonate-oxygen bond. This stability makes them preferable for applications requiring prolonged activity .

Key Research Findings and Implications

  • Transportability : 2-naphthyl sulfonates’ lower MPA enhances bioavailability, a critical factor in drug design .
  • Substituent Synergy : The 3-methylsulfonylphenyl or 3,5-dimethoxyphenyl groups paired with 1-naphthyl can improve inhibitory potency, suggesting opportunities for rational design .
  • Stability Advantage : Sulfonate esters outperform carboxylate esters in environments with high esterase activity .

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